molecular formula C6H5N3OS B2698505 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole CAS No. 1850510-53-0

3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2698505
CAS No.: 1850510-53-0
M. Wt: 167.19
InChI Key: DPPWERKCRRZNGP-UHFFFAOYSA-N
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Description

3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is a high-purity heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule incorporates two privileged pharmacophores—the 1,2,4-oxadiazole ring and the 1,3-thiazole ring—which are well-documented in scientific literature for their broad and significant biological activities . The 1,2,4-oxadiazole scaffold is valued as a bioisostere for esters and amides, offering enhanced metabolic stability and favorable physicochemical properties to potential drug candidates . Its inclusion in molecular structures is a established strategy to improve pharmacokinetic profiles and target selectivity . The 1,3-thiazole ring is another ubiquitous heterocycle in medicinal chemistry, found in numerous compounds with demonstrated biological efficacy . The specific combination of these rings in a single molecule creates a sophisticated scaffold for investigating new therapeutic agents. Primary research applications for this compound and its structural analogs include serving as a core structure in the development of novel antimicrobial agents. Oxadiazole derivatives have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, with some analogs demonstrating potent efficacy . Furthermore, this compound is a valuable intermediate for constructing more complex molecules aimed at anticancer research. Isosteric oxadiazole nuclei, particularly 1,3,4-oxadiazoles, are known to exhibit cytotoxic effects through various mechanisms, such as the inhibition of specific enzymes and proteins crucial for cancer cell proliferation . Researchers can utilize this versatile chemical building block to explore structure-activity relationships (SAR), develop hybrid anticancer pharmacophores, and screen for inhibitory activity against a variety of biological targets. This product is intended For Research Use Only and is not suitable for human, veterinary, or household use.

Properties

IUPAC Name

3-methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-4-8-6(10-9-4)5-2-11-3-7-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPWERKCRRZNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl 3-oxo-2-(2-arylhydrazono)butanoates to form intermediate compounds, which are then cyclized to yield the desired oxadiazole derivative . The reaction is usually carried out in an ethanolic solution and requires refluxing for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives, including 3-methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole. For instance:

  • A study synthesized various thiazole-substituted oxadiazoles and assessed their antibacterial and antifungal activities. The results indicated that many derivatives exhibited significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
CompoundAntibacterial ActivityAntifungal Activity
5aHighModerate
5eModerateHigh

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. A notable study focused on derivatives that exhibited cytotoxicity against glioblastoma cell lines, highlighting their potential as anti-cancer agents .

Anti-Diabetic Effects

Research has also explored the anti-diabetic properties of oxadiazole derivatives. In vivo studies using genetically modified models indicated that certain derivatives effectively lowered glucose levels, suggesting a potential role in diabetes management .

Case Study 1: Synthesis and Biological Screening

A comprehensive study synthesized a series of thiazole-substituted oxadiazoles and evaluated their biological activities. The compounds were tested for their antibacterial and antifungal properties using standard microbiological methods. The findings revealed that specific substitutions on the thiazole ring enhanced the bioactivity of the oxadiazole derivatives .

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis was conducted to understand how different substituents on the oxadiazole ring influence biological activity. This study provided insights into optimizing chemical structures for improved efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects on physical and pharmacological properties:

Compound Name Substituents (Position 5) Molecular Weight Key Properties/Activities References
3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole 1,3-Thiazol-4-yl 181.24* Antifungal, nematicidal potential
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole Piperidin-4-ylmethyl 181.24 Lab intermediate, high purity (98%)
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole 2-Methylphenyl N/A Structural analog (CAS: 1119448-03-1)
3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole 3-Pyrrolidinyl 153.18 Boiling point: 281°C, density: 1.139
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl N/A Cytotoxic screening (CAS: 1455-82-9)
3-Methyl-5-(2-methyl-pyrrolidin-2-yl)-1,2,4-oxadiazole HCl 2-Methyl-pyrrolidin-2-yl (HCl salt) 204.00 Cytotoxic activity, 95% purity

*Molecular weight calculated based on formula C₇H₇N₃OS.

Key Observations :

  • Thiazole vs. Aryl Groups : The thiazol-4-yl group in the target compound may enhance antifungal/antinematodal activity compared to aryl substituents (e.g., 4-nitrophenyl), which are more commonly associated with cytotoxic effects .
  • Aliphatic vs. Heterocyclic Substituents : Piperidinyl and pyrrolidinyl substituents (e.g., ) improve solubility due to their basic nitrogen atoms, whereas hydrophobic groups like methylphenyl may favor membrane permeability.

Pharmacological Activity Comparison

  • Antifungal/Nematicidal Activity : Derivatives with amide-functionalized 1,2,4-oxadiazoles (e.g., from ) exhibit dual antifungal and nematicidal activities, suggesting that the thiazol-4-yl group in the target compound could similarly target fungal succinate dehydrogenase (SDH) or nematode nervous systems .
  • Anticancer Potential: Nortopsentin analogs with 1,2,4-oxadiazole moieties () show potent activity against HCT-116 colon cancer cells. The thiazole substituent may mimic indole rings in natural leads, enhancing DNA intercalation or kinase inhibition .
  • Anticholinesterase Activity : Substitution at R1 (methyl) and R2 (thiazolyl) positions in 1,2,4-oxadiazoles correlates with acetylcholinesterase inhibition, as seen in Pimpinella anisum extracts .

Physical and Thermal Properties

  • Mesomorphic Behavior : 1,2,4-Oxadiazole isomers exhibit lower melting points but broader liquid crystalline ranges compared to 1,3,4-oxadiazoles, as shown in ionic liquid crystalline polymers (). The methyl-thiazolyl substituent likely reduces crystallinity, improving solubility .

Biological Activity

3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole class, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C6H5N3OSC_6H_5N_3OS, with a molecular weight of 167.19 g/mol. The structure incorporates both thiazole and oxadiazole rings, contributing to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₆H₅N₃OS
Molecular Weight167.19 g/mol
CAS Number1850510-53-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities and receptor interactions, leading to significant biological effects such as:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as DNA synthesis and cell proliferation.
  • Antimicrobial Activity : The compound exhibits broad-spectrum activity against various pathogens by disrupting their cellular functions.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. Specific findings include:

  • In vitro Studies : Compounds were tested against Bacillus cereus, Staphylococcus aureus, and Escherichia coli, showing varying degrees of antibacterial activity.
  • Mechanism : The antimicrobial effect is believed to stem from the disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Activity

Several studies have documented the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) showed promising results with IC50 values indicating moderate to strong cytotoxicity.
Cell LineIC50 (µM)Reference
HCT11618.78
MCF710.1

Other Biological Activities

Beyond antimicrobial and anticancer effects, compounds containing the oxadiazole ring have been explored for additional pharmacological properties:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in experimental models.
  • Anti-diabetic : Investigations into the glucose-lowering effects have also been conducted.

Case Studies

Recent studies have focused on synthesizing new derivatives based on the oxadiazole framework to enhance biological efficacy:

  • Dual Action Compounds : Research by Dhumal et al. (2016) synthesized compounds that target both antimicrobial and anticancer pathways simultaneously, demonstrating enhanced bioactivity compared to traditional agents.
  • Structure Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly influence both antimicrobial and anticancer activities.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. For example:

  • Route 1: Reacting methyl esters (e.g., methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) with thiazole-containing amides in the presence of NaH in mineral oil, achieving high yields (up to 100%) .
  • Route 2: Acid-mediated cyclization using CF₃COOH in acetonitrile, which is effective for introducing thiazole substituents .
Reagents Conditions Yield Reference
NaH, methyl ester, amideMineral oil, 60°C, 12 hrs93–100%
CF₃COOH, acetonitrileReflux, 6–8 hrs97–100%

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
  • Thiazole protons at δ 8.5–9.0 ppm (C-H coupling).

  • Oxadiazole methyl group at δ 2.5–3.0 ppm.

  • Carbonyl carbons (C=O) at δ 160–170 ppm .

    • X-ray Crystallography: Use SHELX software for structural refinement. SHELXL is widely employed for small-molecule crystallography due to its robustness with high-resolution data .
    Signal Type Chemical Shift (δ) Reference
    Thiazole C-H (¹H)8.5–9.0 ppm
    Oxadiazole CH₃ (¹H)2.5–3.0 ppm
    Oxadiazole C=O (¹³C)160–170 ppm

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the oxadiazole core?

Methodological Answer:

  • Substituent Effects:
  • Thiazole Position: Electron-withdrawing groups (e.g., Cl, CF₃) on the thiazole enhance apoptosis-inducing activity in cancer cells .

  • Oxadiazole Methyl Group: Retains metabolic stability but may reduce solubility; replacing with polar groups (e.g., -OH, -NH₂) improves bioavailability .

    • Experimental Design: Synthesize analogs with systematic substituent variations and test cytotoxicity using assays like MTT or flow cytometry (e.g., T47D breast cancer cells) .
    Substituent Biological Activity Cell Line Reference
    Thiazole-ClIC₅₀ = 1.2 µM (Apoptosis)T47D
    Oxadiazole-CF₃IC₅₀ = 3.8 µM (G1 Phase Arrest)HCT116

Q. How can molecular docking predict interactions with biological targets?

Methodological Answer:

  • Target Selection: Use databases like PDB (e.g., 14α-demethylase lanosterol, PDB: 3LD6) or apoptosis-related proteins (e.g., TIP47) .
  • Docking Workflow:

Prepare ligand and protein files (e.g., AutoDock Vina).

Validate docking poses using co-crystallized ligands.

Analyze binding energies (< -7.0 kcal/mol suggests strong affinity) .

Target Protein Docking Score (kcal/mol) Reference
14α-Demethylase (3LD6)-8.2
TIP47 (IGF II Receptor)-7.5

Q. What experimental strategies assess apoptosis induction mechanisms?

Methodological Answer:

  • Flow Cytometry: Monitor cell cycle arrest (e.g., G1 phase) and apoptosis markers (Annexin V/PI staining) in T47D or HCT116 cells .
  • Caspase Activation Assays: Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Assay Key Result Reference
Annexin V/PI Staining40% apoptosis at 10 µM (24 hrs)
Caspase-3 Activity3-fold increase vs. control

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